1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid typically involves the reaction of 2,6-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or methanol. The major product of this reaction is the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is a nucleophile.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the Boc group itself is stable under oxidative and reductive conditions.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, where protecting groups are essential for the stepwise construction of drug molecules.
Biological Studies: It is used in peptide synthesis, where the Boc group protects the amine functionality during the formation of peptide bonds.
Mechanism of Action
The primary mechanism of action for 1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate . The protected amine can then undergo various chemical transformations without interference. The Boc group is removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is similar to other Boc-protected amines, such as:
- 1-[(tert-Butoxy)carbonyl]azepane-2-carboxylic acid
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1-[(tert-Butoxy)carbonyl]amino]cyclopropanecarboxylic acid
What sets this compound apart is its specific structure, which includes two methyl groups at the 2 and 6 positions of the piperidine ring, providing unique steric and electronic properties that can influence its reactivity and stability in synthetic applications .
Properties
IUPAC Name |
2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWOWNEKVAXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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